3-(phenylsulfonyl)-N-(2-(thiophen-3-yl)benzyl)propanamide
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Overview
Description
3-(phenylsulfonyl)-N-(2-(thiophen-3-yl)benzyl)propanamide is an organic compound that features a sulfonyl group attached to a phenyl ring, a thiophene ring, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(phenylsulfonyl)-N-(2-(thiophen-3-yl)benzyl)propanamide typically involves multiple steps:
Formation of the Phenylsulfonyl Group: This can be achieved by sulfonylation of a phenyl ring using reagents like sulfonyl chlorides in the presence of a base.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through cross-coupling reactions such as Suzuki or Stille coupling.
Amide Bond Formation: The final step involves the formation of the amide bond, which can be done using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-(phenylsulfonyl)-N-(2-(thiophen-3-yl)benzyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of organic electronic materials, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 3-(phenylsulfonyl)-N-(2-(thiophen-3-yl)benzyl)propanamide depends on its application:
In Organic Electronics: The compound can act as a semiconductor material, facilitating charge transport through its conjugated system.
In Medicinal Chemistry: It may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Dithieno[3,2-b2′,3′-d]thiophene (DTT): A heterocyclic compound with applications in organic electronics due to its high charge mobility and extended π-conjugation.
Benzo[b]thiophene: Another thiophene derivative with similar electronic properties.
Uniqueness: 3-(phenylsulfonyl)-N-(2-(thiophen-3-yl)benzyl)propanamide is unique due to the presence of both a sulfonyl group and a thiophene ring, which can impart distinct electronic and chemical properties, making it suitable for specialized applications in both organic electronics and medicinal chemistry.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[(2-thiophen-3-ylphenyl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3S2/c22-20(11-13-26(23,24)18-7-2-1-3-8-18)21-14-16-6-4-5-9-19(16)17-10-12-25-15-17/h1-10,12,15H,11,13-14H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSECQITXBUJHLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NCC2=CC=CC=C2C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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